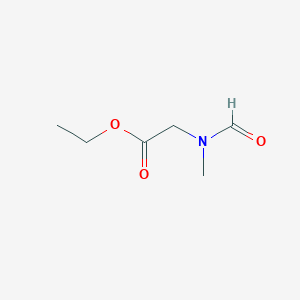

ethyl 2-(N-methylformamido)acetate

CAS No.: 89531-66-8

Cat. No.: VC3762361

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89531-66-8 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | ethyl 2-[formyl(methyl)amino]acetate |

| Standard InChI | InChI=1S/C6H11NO3/c1-3-10-6(9)4-7(2)5-8/h5H,3-4H2,1-2H3 |

| Standard InChI Key | NIKQGOWFFADOLO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN(C)C=O |

| Canonical SMILES | CCOC(=O)CN(C)C=O |

Introduction

Structure and Chemical Composition

Molecular Structure

Ethyl 2-(N-methylformamido)acetate is an organic compound with the molecular formula C6H11NO3. The structure consists of an ethyl acetate backbone with an N-methylformamido group attached to the alpha carbon of the acetate portion. The compound contains several key functional groups: an ethyl ester group (CH3CH2-O-C=O), an N-methylformamido group (H-C=O-N(CH3)-), and a methylene linker (-CH2-) connecting these functionalities. The N-methylformamido group is derived from N-methylformamide, which has the chemical formula C2H5NO as noted in chemical databases .

Chemical Properties

Based on its structural components, ethyl 2-(N-methylformamido)acetate is expected to exhibit chemical properties characteristic of both esters and amides. The ester group is susceptible to hydrolysis under acidic or basic conditions, while the amide functionality contributes to the compound's stability through resonance. The compound likely possesses a moderate polarity due to the presence of both carbonyl groups and the nitrogen atom, which can participate in hydrogen bonding interactions. The N-methylformamide portion contributes significant polarity, as N-methylformamide itself has a high dielectric constant of 171.0 and a relative polarity of 6.2 .

Related Compound Families

Ethyl 2-(N-methylformamido)acetate belongs to several chemical families, including amino acid derivatives, formamides, and esters. It shares structural similarities with glycine ethyl ester but with N-methylformamide substitution on the amino group. Related compounds include ethyl 2-(N-methylacetamido)acetate and more complex derivatives such as ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate mentioned in synthesis literature . These structural relationships suggest potential similarities in reactivity and applications.

Physical Properties

Spectroscopic Characteristics

The spectroscopic characteristics of ethyl 2-(N-methylformamido)acetate would include distinctive features in NMR, IR, and mass spectrometry. In 1H NMR, signals would be expected for the ethyl group (triplet for CH3 and quartet for CH2), the methylene group adjacent to the carbonyl (singlet), the N-methyl group (singlet), and the formyl hydrogen (singlet). The 13C NMR would show signals for the two carbonyl carbons, the ethyl carbons, the methylene carbon, and the N-methyl carbon. In IR spectroscopy, characteristic absorption bands would be present for C=O stretching of both the ester and formamide groups, as well as C-N, C-O, and C-H stretching.

Synthesis Methods

Esterification Reactions

One potential route for synthesizing ethyl 2-(N-methylformamido)acetate would involve the esterification of N-methylformamidoacetic acid with ethanol. This could be accomplished through Fischer esterification using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the acid could be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol.

Amidation Processes

Applications and Uses

Pharmaceutical Relevance

Ethyl 2-(N-methylformamido)acetate has potential applications in pharmaceutical research and development. N-methylformamide has been investigated as "an adjuvant antineoplastic agent" that "depletes cellular glutathione" and enhances "ionizing radiation-induced DNA cross-linking in and terminal differentiation of tumor cells" . Derivatives containing this functional group may retain some of these properties. Additionally, the compound could serve as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those requiring protected amino acid functionalities.

Role in Organic Synthesis

In organic synthesis, ethyl 2-(N-methylformamido)acetate could function as a building block for constructing more complex molecules. The ester group provides a handle for further functionalization, while the N-methylformamido group can serve as a protecting group for the amino functionality. This makes the compound potentially useful in multistep syntheses of peptides, heterocycles, and other nitrogen-containing organic compounds.

Industrial Applications

Based on the properties of N-methylformamide, which include use "as an extraction solvent for aromatic hydrocarbons" and as "a ligand in coordination chemistry," ethyl 2-(N-methylformamido)acetate might find applications in specialized solvent systems or as a ligand for metal complexation . Its potential use in "oil refineries and in aluminum electrolytic capacitors" might also extend to its ester derivative, though with modified properties due to the additional functional groups.

Analytical Methods

Identification Techniques

Identification of ethyl 2-(N-methylformamido)acetate could be accomplished using various spectroscopic techniques. As mentioned in reference materials regarding the characterization of similar compounds, "the identity was confirmed by a range of spectroscopic techniques, NMR, IR and MS" . Similar approaches would be applicable to ethyl 2-(N-methylformamido)acetate, with NMR being particularly useful for confirming the presence and arrangement of functional groups.

Table 3: Comparison of N-methylformamide and Ethyl 2-(N-methylformamido)acetate Properties

Table 4: Analytical Methods for Characterization of Ethyl 2-(N-methylformamido)acetate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume